N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
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Overview
Description
N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Butanamide Side Chain: This step involves the coupling of the triazolopyridazine core with a butanamide derivative, often using coupling agents like EDCI or DCC in the presence of a base.
Acetylation of the Phenyl Ring: The final step is the acetylation of the phenyl ring, which can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide would depend on its specific biological target. Generally, compounds in this class can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, stability, and biological activity.
Biological Activity
N-(4-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a novel compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H19N5O3 and a molecular weight of 339.3 g/mol. Its structure includes an acetylphenyl group and a methoxy-substituted triazolopyridazine moiety, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H19N5O3 |
Molecular Weight | 339.3 g/mol |
Key Functional Groups | Acetylphenyl, Methoxy |
Structural Features | Triazolopyridazine core |
Anticancer Properties
Initial studies suggest that this compound may exhibit anticancer activity. Similar compounds in the triazolo-pyridazine family have shown effectiveness against various cancer cell lines. For instance, derivatives with comparable structures demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 to 2.73 μM .
The proposed mechanism involves the inhibition of specific kinases associated with cancer progression and inflammation. Notably, the compound has been investigated for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a vital role in cellular stress responses and inflammatory pathways . Additionally, the methoxy group enhances solubility and stability, potentially increasing bioavailability.
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Cytotoxicity Evaluation : In vitro studies demonstrated moderate cytotoxic effects on various cancer cell lines. For example, a derivative exhibited significant cytotoxicity against A549 cells with an IC50 value of 1.06 μM .
- Kinase Inhibition : A study reported that related triazolo-pyridazine derivatives effectively inhibited c-Met kinase activity with IC50 values around 0.09 μM . This suggests that this compound could similarly target this kinase.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
Properties
Molecular Formula |
C18H19N5O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C18H19N5O3/c1-12(24)13-6-8-14(9-7-13)19-17(25)5-3-4-15-20-21-16-10-11-18(26-2)22-23(15)16/h6-11H,3-5H2,1-2H3,(H,19,25) |
InChI Key |
SFKPNELPZWXHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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